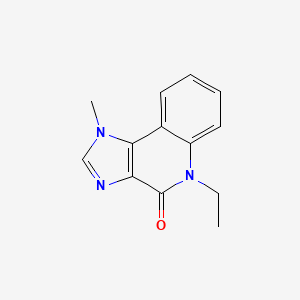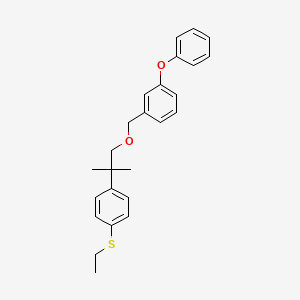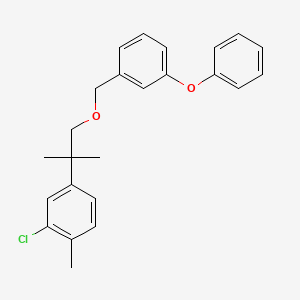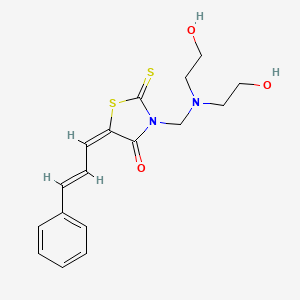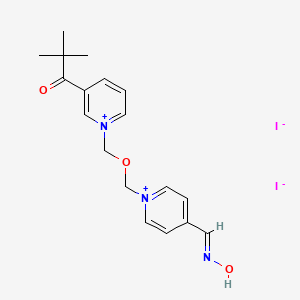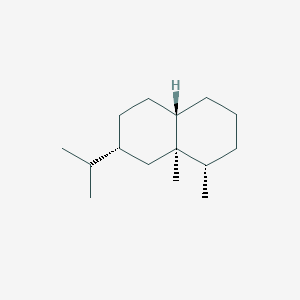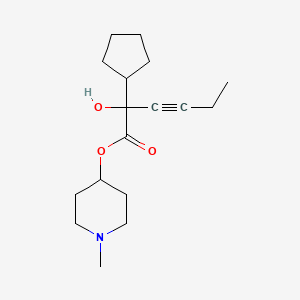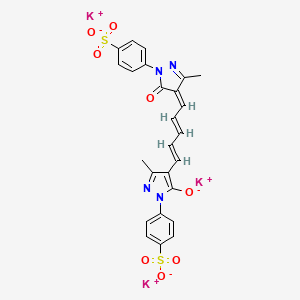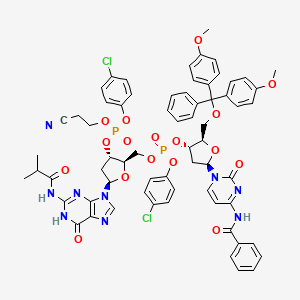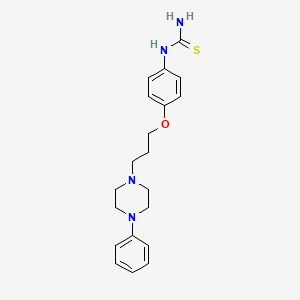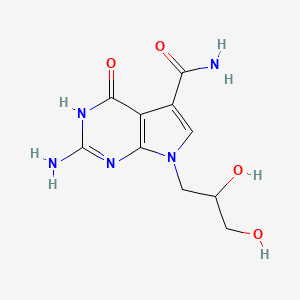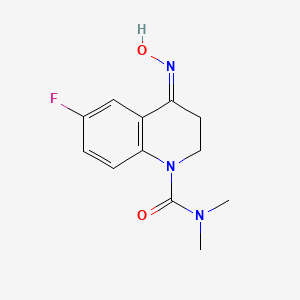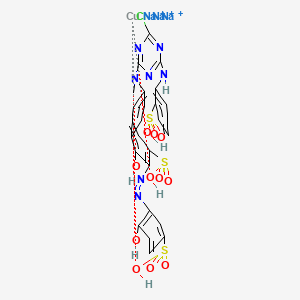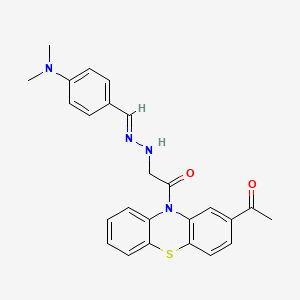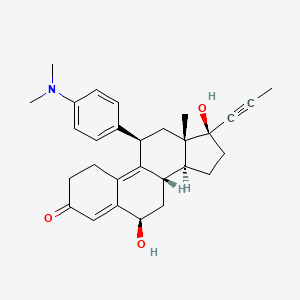
Hydroxymifepristone, (6beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxymifepristone, (6beta)- is a synthetic steroid with a molecular formula of C29H35NO3 and a molecular weight of 445.59 g/mol. It is a derivative of mifepristone, a well-known antiprogestogen used in medical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hydroxymifepristone, (6beta)- can be synthesized through several synthetic routes, often involving complex organic reactions. One common method involves the modification of mifepristone through chemical reactions that introduce hydroxyl groups at specific positions on the steroid structure. These reactions typically require controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of Hydroxymifepristone, (6beta)- involves large-scale chemical synthesis processes. These processes are designed to optimize yield and purity while minimizing waste and environmental impact. Advanced techniques such as flow chemistry and continuous processing are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Hydroxymifepristone, (6beta)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure to achieve desired properties or functionalities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents, such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3), are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced forms, and halogenated analogs of Hydroxymifepristone, (6beta)-. These products are often used in further research and development.
Aplicaciones Científicas De Investigación
Hydroxymifepristone, (6beta)- has a wide range of applications in scientific research. In chemistry, it serves as a precursor for the synthesis of other steroid compounds. In biology, it is used to study the effects of antiprogestogens on various biological systems. In medicine, it has potential applications in the treatment of hormone-related conditions. In industry, it is used in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism by which Hydroxymifepristone, (6beta)- exerts its effects involves binding to specific molecular targets, such as progesterone receptors. By antagonizing these receptors, the compound can modulate hormonal activity and influence various physiological processes. The pathways involved include the regulation of gene expression and signal transduction mechanisms.
Comparación Con Compuestos Similares
Hydroxymifepristone, (6beta)- is compared with other similar compounds, such as mifepristone, spironolactone, and cyproterone acetate. While these compounds share structural similarities, Hydroxymifepristone, (6beta)- is unique in its specific modifications and resulting biological activity. These differences highlight its potential for unique applications and therapeutic uses.
List of Similar Compounds
Mifepristone
Spironolactone
Cyproterone Acetate
Medroxyprogesterone Acetate
Drospirenone
Propiedades
Número CAS |
347361-44-8 |
|---|---|
Fórmula molecular |
C29H35NO3 |
Peso molecular |
445.6 g/mol |
Nombre IUPAC |
(6R,8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-6,17-dihydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H35NO3/c1-5-13-29(33)14-12-25-23-16-26(32)22-15-20(31)10-11-21(22)27(23)24(17-28(25,29)2)18-6-8-19(9-7-18)30(3)4/h6-9,15,23-26,32-33H,10-12,14,16-17H2,1-4H3/t23-,24+,25-,26+,28-,29-/m0/s1 |
Clave InChI |
CCEVGSZUALHLBR-SPXXJPMQSA-N |
SMILES isomérico |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4[C@@H](C[C@@H]23)O)C5=CC=C(C=C5)N(C)C)C)O |
SMILES canónico |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4C(CC23)O)C5=CC=C(C=C5)N(C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


